
Cefetamet pivoxil
Übersicht
Beschreibung
Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefetamet . This antibiotic is known for its broad-spectrum activity against various bacterial pathogens, including those responsible for respiratory and urinary tract infections .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cefetametpivoxil umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von (Z)-2-(2-Aminothiazol-4-yl)-2-Methoxyiminoessigsäure mit p-Nitrophenol, gefolgt von der Zugabe von 7-ADCA (7-Aminocephalosporansäure) und Rühren für die Reaktion . Eine andere Methode beinhaltet die Reaktion von Cefetametpivoxil mit einem nicht-wässrigen Lösungsmittel .
Industrielle Produktionsverfahren: Die industrielle Produktion von Cefetametpivoxil beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Verfahren. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Hydrolysis to Active Metabolite (Cefetamet)
Cefetamet pivoxil is hydrolyzed in vivo to release its active form, cefetamet. This reaction occurs via esterase-mediated cleavage of the pivaloyloxymethyl ester group (Figure 1).
Reaction Conditions and Parameters:
The reaction follows pseudo-first-order kinetics, with a half-life of ~2.2 hours for cefetamet in plasma .
Enzymatic Degradation by β-Lactamases
Resistant bacterial strains produce β-lactamases that hydrolyze the β-lactam ring of cefetamet, rendering it inactive.
Key Features:
-
Reaction Type : Enzymatic hydrolysis.
-
Target Site : β-Lactam ring (Figure 1).
-
Consequence : Loss of bactericidal activity due to disrupted PBP binding .
-
Resistance Prevalence : Common in Staphylococcus aureus and Gram-negative bacilli .
Process Parameters:
Parameter | Value | Reference |
---|---|---|
Temperature | -25°C to -30°C | |
Reaction Time | 2 hours | |
Yield | Not explicitly reported |
Degradation Under Stress Conditions
This compound exhibits instability under extreme conditions, impacting its pharmaceutical formulation:
Degradation Pathways:
Excipient interactions (e.g., with lactose or starch) accelerate degradation, necessitating stabilized formulations .
Figure 1: Key Functional Groups in this compound
Comparative Stability in Formulations
Formulation | Stability (25°C) | Degradation Products Identified | Reference |
---|---|---|---|
Tablet | >24 months | None significant | |
Syrup | 12–18 months | Cefetamet (hydrolysis) | |
Lyophilized | >36 months | None |
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Cefetamet pivoxil has been effectively used in treating several infections:
- Upper and Lower Respiratory Tract Infections : It has demonstrated efficacy comparable to established antibiotics like amoxicillin and cefaclor in treating conditions such as pneumonia and acute exacerbations of chronic bronchitis .
- Otitis Media and Pharyngotonsillitis : Clinical trials indicate that a 7-day course of this compound is as effective as a 10-day course of phenoxymethylpenicillin for treating group A beta-hemolytic streptococcal pharyngotonsillitis .
- Urinary Tract Infections : this compound has shown similar efficacy to other agents in complicated urinary tract infections, including pyelonephritis .
Efficacy and Tolerability
Clinical trials have consistently reported high efficacy rates for this compound across various patient demographics. In a review involving over 4,000 patients:
- Efficacy Rates : The bacteriological eradication rates were approximately 92% in diabetic patients with urinary tract infections, comparable to non-diabetic counterparts .
- Adverse Effects : The most common adverse effects reported were gastrointestinal issues such as diarrhea and nausea, with a low incidence of serious side effects .
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties:
- Dosage : Standard doses are 500 mg twice daily for adults and 10 mg/kg twice daily for children.
- Bioavailability : Studies indicate that this compound achieves unbound plasma concentrations that exceed the minimum inhibitory concentration (MIC) for susceptible organisms between doses, supporting effective treatment outcomes .
Table 1: Summary of Clinical Efficacy
Infection Type | Efficacy (%) | Comparison Agent |
---|---|---|
Pharyngotonsillitis | 95 | Phenoxymethylpenicillin |
Community-Acquired Pneumonia | 90 | Amoxicillin |
Complicated Urinary Tract Infections | 92 | Cefadroxil |
Table 2: Adverse Effects Profile
Adverse Effect | Incidence (%) | Description |
---|---|---|
Diarrhea | 4.5 | Mild to moderate |
Nausea | 3.0 | Transient |
Vomiting | 2.5 | Rare |
Case Studies
-
Diabetic Patients with Urinary Tract Infections :
A study involving 218 hospitalized patients showed that this compound was effective in eradicating pathogens with similar outcomes in diabetic and non-diabetic groups, demonstrating its safety profile in high-risk populations . -
Pneumonia Treatment :
In a cohort of patients treated for pneumonia, this compound achieved a clinical efficacy rate of approximately 90%, with significant bacteriological eradication noted among common respiratory pathogens .
Wirkmechanismus
Cefetamet pivoxil exerts its bactericidal action by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the lysis and death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Cefetametpivoxil ähnelt anderen Cephalosporinen der dritten Generation wie Cefixim, Cefaclor und Cefuroxim . Es hat einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte Bakterienstämme machen:
Cefixim: Ähnliches Wirkungsspektrum, aber unterschiedliche pharmakokinetische Eigenschaften.
Cefaclor: Weniger wirksam gegen Beta-Laktamase-produzierende Bakterien.
Cefuroxim: Vergleichbare Wirksamkeit, aber unterschiedliche Absorptions- und Verteilungsmerkmale.
Die erhöhte Stabilität von Cefetametpivoxil gegen Beta-Laktamasen und seine breite Wirksamkeit machen es zu einem wertvollen Antibiotikum in klinischen Umgebungen .
Biologische Aktivität
Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic that is prodrug of cefetamet, which is activated through hydrolysis. It is primarily used for treating various bacterial infections, particularly those affecting the respiratory and urinary tracts. This article delves into the biological activity of this compound, summarizing its antibacterial efficacy, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.
Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it demonstrates significant efficacy against:
-
Gram-positive bacteria :
- Streptococcus pneumoniae (penicillin-sensitive strains)
- Streptococcus spp.
- Haemophilus influenzae
- Moraxella catarrhalis
-
Gram-negative bacteria :
- Escherichia coli
- Proteus spp.
- Klebsiella spp.
- Neisseria gonorrhoeae
However, it shows limited effectiveness against certain pathogens such as staphylococci and Pseudomonas spp. Additionally, this compound is effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis but has poor activity against penicillin-resistant S. pneumoniae .
Minimum Inhibitory Concentrations (MICs)
Table 1 summarizes the MIC values of this compound compared to other antibiotics:
Pathogen | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Cefuroxime MIC (µg/mL) |
---|---|---|---|
Streptococcus pneumoniae | 0.5 | 0.25 | 0.5 |
Haemophilus influenzae | 1 | >8 | 2 |
Moraxella catarrhalis | 0.5 | >8 | 1 |
E. coli | 2 | >8 | 4 |
Clinical Efficacy
This compound has been evaluated in numerous clinical studies involving nearly 5,000 patients with various infections, including:
- Upper and lower respiratory tract infections : Demonstrated equivalent efficacy compared to established agents such as amoxicillin and cefaclor.
- Urinary tract infections : Showed comparable effectiveness to cefadroxil and cefuroxime axetil.
- Pharyngotonsillitis : A 7-day course was found equally effective as a standard 10-day course of phenoxymethylpenicillin .
Pharmacokinetics
This compound has favorable pharmacokinetic properties that enhance its clinical utility:
- Bioavailability : Approximately 50% when taken with food.
- Half-life : About 2.2 hours.
- Volume of distribution : Approximately equal to extracellular fluid space (0.3 L/kg).
- Protein binding : Low at around 22% .
Case Studies
- Treatment of Gonorrhea : A single dose of this compound effectively eradicated Neisseria gonorrhoeae in both men and women, demonstrating its potential as a first-line treatment option in outpatient settings .
- Pediatric Use : In children with acute otitis media and pneumonia, this compound was well-tolerated and demonstrated significant efficacy, leading to recommendations for its use in pediatric populations .
Safety Profile
This compound is generally well-tolerated among patients. The most common adverse effects reported include gastrointestinal symptoms such as diarrhea, nausea, and vomiting, occurring in less than 10% of cases. Importantly, no significant teratogenic or mutagenic effects have been observed in animal studies .
Tolerability in Clinical Trials
In clinical trials involving nearly 5,000 patients:
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.